1-(4-Chloro-6-methoxypyridin-2-YL)ethanone

Description

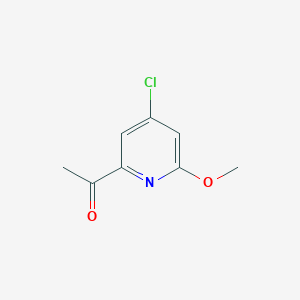

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

1-(4-chloro-6-methoxypyridin-2-yl)ethanone |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)7-3-6(9)4-8(10-7)12-2/h3-4H,1-2H3 |

InChI Key |

UAQQUNKSLUJLFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=CC(=C1)Cl)OC |

Origin of Product |

United States |

Significance of Pyridine Derivatives in Heterocyclic Chemistry

Pyridine (B92270) (C₅H₅N) is an aromatic heterocyclic compound structurally related to benzene, with one CH group replaced by a nitrogen atom. This single substitution dramatically alters the molecule's properties, bestowing upon it a basic character and influencing its reactivity in chemical synthesis. The pyridine nucleus is a ubiquitous motif found in a wide array of natural products, including essential vitamins like niacin (Vitamin B3) and alkaloids. nih.gov

In the realm of medicinal chemistry, pyridine derivatives are of profound importance. The pyridine ring is considered a "privileged scaffold," meaning it is a molecular framework that is consistently found in approved drugs and is capable of binding to a diverse range of biological targets. google.com Its presence can enhance the water solubility of a potential drug molecule and its ability to form crucial interactions, such as hydrogen bonds, with enzymes and receptors. nih.gov Consequently, pyridine derivatives have been successfully incorporated into drugs targeting a wide spectrum of diseases, from microbial and viral infections to various forms of cancer. google.com

The Role of Halogenated and Alkoxy Substituted Pyridines in Chemical Synthesis

The functionalization of the pyridine (B92270) ring with various substituents allows chemists to finely tune the molecule's electronic properties, reactivity, and steric profile. Halogen (e.g., chloro, bromo) and alkoxy (e.g., methoxy) groups are among the most common and synthetically useful substituents.

Halogenated Pyridines: The introduction of a halogen atom, such as chlorine, onto the pyridine ring has a significant impact. Halogens are electronegative, withdrawing electron density from the ring and making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is particularly true for halogens at the 2- and 4-positions of the ring. The carbon-halogen bond serves as a versatile synthetic handle, allowing for the introduction of other functional groups through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), which are fundamental transformations in modern organic synthesis. srinichem.com Halopyridines are therefore critical building blocks for creating more complex pharmaceuticals and agrochemicals. srinichem.com

Alkoxy-Substituted Pyridines: Alkoxy groups, such as a methoxy (B1213986) group (-OCH₃), are electron-donating through resonance but electron-withdrawing through induction. Their net effect on the pyridine ring's reactivity depends on their position. Generally, they can activate the ring towards electrophilic substitution. More importantly, they are key structural elements in many biologically active molecules. The synthesis of alkoxy-substituted pyridines can be achieved through nucleophilic substitution of a corresponding halogenated pyridine with an alkoxide, such as sodium methoxide. mdpi.com The presence of both a halogen and an alkoxy group on the same pyridine ring creates a multifunctional scaffold with distinct points for further chemical modification.

Overview of 1 4 Chloro 6 Methoxypyridin 2 Yl Ethanone As a Representative Pyridyl Ethanone Scaffold

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for pyridine rings, particularly when activated by electron-withdrawing groups and bearing a good leaving group. In the case of this compound, the chlorine atom at the C4 position represents a potential site for such substitutions.

Reactivity at the Chloro-Substituted Position towards Nucleophilic Attack

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The acetyl group at the C2 position and the nitrogen atom in the ring act as electron-withdrawing groups, which are expected to activate the ring towards SNAr. The chlorine atom at C4 is a viable leaving group. However, without specific experimental studies, the precise conditions (e.g., choice of nucleophile, solvent, temperature) and the efficiency of these reactions for this specific compound remain theoretical.

Transformations of the Ethanone Moiety

The ethanone (acetyl) group at the C2 position provides a versatile handle for a variety of chemical transformations.

Carbonyl Reactivity: Reductions, Oxidations, and Condensation Reactions (e.g., Hantzsch condensation)

The carbonyl group of the ethanone moiety is expected to undergo typical reactions. It could be reduced to a secondary alcohol or fully to an ethyl group using standard reducing agents. Oxidation, for instance through a Baeyer-Villiger oxidation, could convert it into an ester. Condensation reactions are also theoretically possible. The Hantzsch pyridine synthesis, however, typically involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an amine to form a dihydropyridine. While the acetyl group could potentially participate in other types of condensation reactions, its direct involvement in a classical Hantzsch synthesis in its existing form is not typical.

Alpha-Functionalization of the Acetyl Group (e.g., bromination)

The methyl group of the acetyl moiety is alpha to the carbonyl group, making its protons acidic and susceptible to deprotonation by a suitable base. The resulting enolate can then react with various electrophiles. For instance, reaction with bromine would lead to alpha-bromination, yielding 2-bromo-1-(4-chloro-6-methoxypyridin-2-yl)ethanone. This alpha-functionalized product would be a valuable intermediate for further synthetic modifications.

Derivatization Strategies for Structural Diversification

Based on the theoretical reactivity, several derivatization strategies could be proposed for creating a library of compounds based on the this compound scaffold. These strategies would hinge on the reactions described above:

SNAr at C4: Displacement of the chloro group with various nucleophiles (amines, thiols, alkoxides) would introduce a wide range of functional groups at this position.

Carbonyl Chemistry: Reduction, oxidation, and reactions with organometallic reagents would modify the ethanone side chain.

Alpha-Functionalization: Introducing different substituents at the alpha-position of the acetyl group would provide another avenue for structural diversity.

Position-Selective Functionalization of the Scaffold

The structure of this compound offers multiple sites for chemical modification, and achieving position-selective functionalization is crucial for its use as a building block in more complex molecules. The pyridine ring, substituted with a chloro group, a methoxy group, and an acetyl group, presents a unique electronic and steric environment that influences the regioselectivity of subsequent reactions.

Research has demonstrated that the chloro- and methoxy- substituents significantly modulate the reactivity of the pyridine ring. The chloro group at the 4-position is a key site for nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-withdrawing nature of the pyridine nitrogen and the acetyl group, which activates the C4 position towards nucleophilic attack. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be introduced at this position, allowing for the synthesis of a diverse range of derivatives.

Conversely, the acetyl group at the 2-position provides a handle for a different set of chemical transformations. The carbonyl group can undergo classical reactions such as reduction to an alcohol, oxidation, or conversion to an imine or other functional groups. The methyl group of the acetyl moiety is also susceptible to deprotonation to form an enolate, which can then participate in aldol condensations, alkylations, and other carbon-carbon bond-forming reactions. The interplay between the reactivity of the chloro- and acetyl- groups allows for a stepwise and controlled functionalization of the scaffold.

| Reaction Type | Position | Reagents/Conditions | Product Type |

| Nucleophilic Aromatic Substitution | C4 | Amines, Alkoxides, Thiolates | 4-substituted pyridines |

| Carbonyl Reduction | C2-acetyl | NaBH4, LiAlH4 | 1-(pyridin-2-yl)ethanol derivatives |

| Enolate Formation and Reaction | C2-acetyl (methyl group) | LDA, followed by electrophile | 2-(functionalized ethyl)pyridine derivatives |

Applications of Protecting Group Chemistry in Multi-Step Syntheses

In the context of multi-step syntheses involving this compound, the strategic use of protecting groups is often indispensable. This is particularly true when seeking to perform selective modifications at one reactive site while preventing unwanted side reactions at another.

For instance, if a desired transformation needs to be carried out on a remote part of a molecule that contains the this compound core, the acetyl group may need to be protected. The carbonyl functionality can be converted into a ketal or acetal, which are stable under a wide range of reaction conditions, including those involving strong nucleophiles or bases that would otherwise react with the acetyl group. Once the desired transformations are complete, the protecting group can be readily removed by acid hydrolysis to regenerate the acetyl moiety.

Similarly, if reactions are to be performed at the acetyl group in the presence of a nucleophile that could also displace the C4-chloro group, a protecting group strategy might be employed, though selective reaction conditions are often the preferred approach. The choice of protecting group is critical and must be orthogonal to the reaction conditions employed in subsequent steps, meaning that the protecting group can be removed without affecting other functional groups in the molecule.

| Functional Group to Protect | Protecting Group | Protection Reagents | Deprotection Conditions |

| Acetyl (carbonyl) | Ketal/Acetal | Ethylene glycol, acid catalyst | Aqueous acid |

Mechanistic Investigations of Key Reactions

A thorough understanding of the reaction mechanisms involving this compound is fundamental for optimizing reaction conditions and predicting the outcomes of new transformations.

Kinetic Studies and Reaction Monitoring (e.g., in-situ IR spectroscopy)

Kinetic studies of the nucleophilic aromatic substitution at the C4 position have provided valuable insights into the reaction mechanism. By monitoring the reaction progress over time, for example using in-situ Infrared (IR) spectroscopy, researchers can determine the reaction order, rate constants, and activation energies. These data help to elucidate the nature of the rate-determining step. For SNAr reactions, the formation of the Meisenheimer complex, a resonance-stabilized intermediate, is often the rate-limiting step. In-situ IR spectroscopy allows for the observation of the disappearance of reactants and the appearance of products in real-time, and in some cases, the detection of transient intermediates.

Understanding Regioselectivity and Stereoselectivity in Pyridyl Transformations

The regioselectivity of reactions involving this compound is largely governed by the electronic properties of the substituted pyridine ring. The electron-withdrawing effects of the ring nitrogen and the acetyl group make the C4 and C6 positions electron-deficient and thus susceptible to nucleophilic attack. However, the presence of the methoxy group at C6 sterically hinders attack at this position and also has an electron-donating effect through resonance, which deactivates it towards nucleophiles compared to the C4 position. This electronic and steric differentiation is the basis for the high regioselectivity observed in SNAr reactions at the C4-chloro position.

In transformations involving the acetyl group, such as those proceeding through an enolate intermediate, the potential for creating a new stereocenter arises. In such cases, the stereoselectivity of the reaction becomes a critical consideration. The use of chiral auxiliaries, catalysts, or reagents can be employed to control the stereochemical outcome, leading to the formation of a single enantiomer or diastereomer. The steric bulk of the pyridine ring and its substituents can play a significant role in directing the approach of incoming reagents, influencing the facial selectivity of the reaction.

Advanced Spectroscopic and Structural Elucidation Techniques for Pyridyl Ethanones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural AssignmentNMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation and ConnectivityTwo-dimensional NMR techniques are employed to establish correlations between different nuclei and thus map out the molecular structure.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, confirming the connectivity of protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the complete carbon skeleton.

Without experimental data, a detailed analysis of the connectivity and spatial relationships within 1-(4-Chloro-6-methoxypyridin-2-yl)ethanone using these techniques cannot be performed.

Mass Spectrometry for Molecular Weight and Fragmentation AnalysisMass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

LC-MS Applications in Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for monitoring the progress of chemical reactions and assessing the purity of the resulting products, including this compound. This hybrid technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information on the identity and quantity of components in a mixture. researchgate.netresearchgate.net

In a typical workflow, a small aliquot of a reaction mixture is injected into the LC system. The components are separated on a chromatographic column, often a reversed-phase column like a C18, based on their polarity. nih.govnih.gov As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules—commonly using electrospray ionization (ESI) for polar molecules like pyridine derivatives—and then separates the ions based on their mass-to-charge ratio (m/z). nih.govnih.gov

For reaction monitoring, LC-MS allows chemists to track the depletion of reactants and the formation of the desired product over time. It can also identify the formation of any intermediates or by-products, aiding in the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. researchgate.net

Purity assessment is achieved by integrating the peak areas in the chromatogram. The mass spectrum corresponding to each peak confirms the identity of the compound. For this compound, the expected protonated molecular ion [M+H]⁺ would be observed, confirming its molecular weight. The high sensitivity of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes can be employed for precise quantification. nih.govchempedia.info

| Compound | Role | Typical Retention Time (min) | Expected [M+H]⁺ (m/z) |

| Starting Material A | Reactant | 1.5 | Varies |

| Starting Material B | Reactant | 2.1 | Varies |

| This compound | Product | 3.8 | 186.0 |

| By-product | Impurity | 2.9 | Varies |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and offers a unique "molecular fingerprint." nih.gov These methods are based on the principle that molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to its distinct structural features.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum, typically between 1690 and 1715 cm⁻¹, characteristic of an aryl ketone. researchgate.net

Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic bands. Ring stretching vibrations (νC=C, νC=N) typically appear in the 1400-1610 cm⁻¹ region. cdnsciencepub.comresearchgate.net Ring breathing modes can be observed as strong bands in the Raman spectrum around 990-1030 cm⁻¹. researchgate.net

C-O (Methoxy) Stretch: The C-O-C stretching of the methoxy (B1213986) group is expected to produce a strong band in the IR spectrum, typically in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-Cl Stretch: The carbon-chlorine bond stretch will appear as a band in the fingerprint region of the IR spectrum, generally between 700 and 850 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group (acetyl) appears just below 3000 cm⁻¹.

The combination of all these vibrational modes provides a unique spectrum that can be used for structural confirmation and to distinguish the compound from other isomers or related substances. nih.govcdnsciencepub.com

| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Acetyl C=O | Stretch | 1690 - 1715 | IR (strong), Raman (medium) |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1610 | IR & Raman |

| Pyridine Ring | Ring Breathing | 990 - 1030 | Raman (strong) |

| Methoxy C-O | Asymmetric Stretch | 1250 - 1300 | IR (strong) |

| C-Cl | Stretch | 700 - 850 | IR (medium) |

| Methyl C-H | Symmetric/Asymmetric Stretch | 2850 - 2980 | IR & Raman |

X-ray Crystallography for Solid-State Structure Determination

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. Understanding this crystal packing is crucial as it influences physical properties like melting point, solubility, and stability.

A powerful tool for analyzing these packing arrangements is Hirshfeld surface analysis. nih.govmdpi.com The Hirshfeld surface is a graphical representation of the space a molecule occupies in a crystal, color-coded to show the nature and proximity of intermolecular contacts. Regions of the surface are colored red for close contacts (shorter than the sum of van der Waals radii), white for contacts at the van der Waals separation, and blue for longer contacts. iucr.org This visualization allows for a detailed quantitative and qualitative assessment of all intermolecular interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface summarize the distribution of these contacts, with different types of interactions appearing in distinct regions of the plot. nih.govscribd.com

In the crystal structure of this compound, several types of intermolecular interactions would be anticipated to govern the crystal packing. Hirshfeld analysis is particularly adept at identifying and quantifying these forces. iucr.orgnih.gov

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to be present. mdpi.com The oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring are potential acceptors, while aromatic and methyl C-H groups can act as donors. These interactions would appear as distinct sharp "spikes" on the 2D fingerprint plot.

Halogen Bonding: The chlorine atom could participate in C-Cl···N or C-Cl···O halogen bonds, where the electropositive region on the chlorine atom (the σ-hole) interacts with a lone pair on a nitrogen or oxygen atom of an adjacent molecule.

π-π Stacking: The electron-rich pyridine rings may stack on top of each other in an offset fashion, contributing to crystal stability. These interactions are visualized on the Hirshfeld shape index surface as adjacent red and blue triangles. mdpi.com

| Interaction Type | Donor | Acceptor | Typical Contribution to Hirshfeld Surface |

| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | O=C, N (Pyridine) | 15 - 25% |

| Halogen Interactions | C-Cl | N, O, Cl | 5 - 15% |

| H···H Contacts | H | H | 40 - 50% |

| C···H Contacts | C | H | 10 - 20% |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 2 - 8% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic and conjugated systems like pyridyl ethanones, this technique is particularly informative. rsc.org

The spectrum of this compound is expected to show absorptions corresponding to two main types of electronic transitions:

π→π* Transitions: These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated pyridine system. For substituted pyridines, these transitions often occur below 280 nm. aip.org

n→π* Transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen or carbonyl oxygen lone pairs) into a π* antibonding orbital. researchgate.net The carbonyl group's n→π* transition is often observed as a distinct, weaker band at a longer wavelength (typically 270-300 nm) than the main π→π* transitions. masterorganicchemistry.com

The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the pyridine ring. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing, yet electron-donating via resonance, chloro group (-Cl) influence the energy levels of the molecular orbitals, often causing a bathochromic (red) shift in the λmax compared to unsubstituted 2-acetylpyridine (B122185). aip.org The choice of solvent can also affect the λmax, particularly for n→π* transitions, which typically undergo a hypsochromic (blue) shift in polar, hydrogen-bonding solvents. researchgate.net

| Compound Class | Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

| Substituted Pyridines | π→π | 220 - 280 | High ( > 5,000) |

| Aryl Ketones | n→π | 270 - 300 | Low ( < 1,000) |

| This compound (Predicted) | π→π | ~275 | High |

| This compound (Predicted) | n→π | ~295 | Low |

Theoretical and Computational Investigations of 1 4 Chloro 6 Methoxypyridin 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, molecular geometry, and energetic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nanobioletters.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. nanobioletters.com For 1-(4-chloro-6-methoxypyridin-2-yl)ethanone, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be used to determine its most stable three-dimensional conformation through geometry optimization. rsc.orgnih.gov This process identifies the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would predict the regions of the molecule most likely to be involved in electron donation and acceptance during a chemical reaction. nih.gov

Illustrative Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Indicates the region with the highest tendency to donate electrons, likely localized on the pyridine (B92270) ring and methoxy (B1213986) group. |

| LUMO | -1.5 | Indicates the region most susceptible to nucleophilic attack, likely centered around the carbonyl group and the carbon atom bonded to the chlorine. |

| Energy Gap (ΔE) | 5.3 | A larger gap suggests high kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. researchgate.netyoutube.com Typically, red areas indicate negative electrostatic potential, corresponding to electron-rich regions that are susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. chemrxiv.orgresearchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, highlighting them as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, indicating their susceptibility to nucleophiles. researchgate.net

Prediction of Reactivity and Reaction Pathways

Computational modeling can extend beyond static molecular properties to predict how a molecule will behave in a chemical reaction.

Given the presence of a chloro substituent on the pyridine ring, this compound is a candidate for nucleophilic substitution reactions. Computational modeling, often using DFT, can be employed to investigate the mechanisms of these reactions. wuxibiology.com By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which indicate the feasibility of a proposed reaction pathway. For instance, modeling the substitution of the chlorine atom by a nucleophile would help to elucidate whether the reaction proceeds through an addition-elimination mechanism, which is common for heterocyclic compounds. wuxibiology.com These calculations can provide valuable insights into the regioselectivity and stereoselectivity of such reactions. nih.gov

Understanding Reaction Barriers and Transition States through Computational Chemistry

Computational chemistry offers a window into the energetic landscapes of chemical reactions, allowing for the detailed study of reaction barriers and the elusive transition states. For this compound, a key area of reactivity is the nucleophilic aromatic substitution (SNAr) at the carbon atom bearing the chlorine substituent. The electron-withdrawing nature of the pyridine ring nitrogen and the acetyl group are expected to activate the ring towards such reactions.

| Reactant/Intermediate/Product | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0 |

| Transition State (Meisenheimer Complex) | ΔG‡ |

| Products | ΔGrxn |

Note: The values in this table are conceptual and would be determined through specific quantum chemical calculations.

Simulation of Spectroscopic Properties

Theoretical models are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, computational methods can simulate its Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra.

Predicted NMR Chemical Shifts and Vibrational Frequencies from Theoretical Models

Density Functional Theory (DFT) is a widely used method for the accurate prediction of NMR chemical shifts and vibrational frequencies. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. For this compound, the predicted chemical shifts would be influenced by the electronic environment created by the chloro, methoxy, and acetyl substituents on the pyridine ring. The electronegativity of the chlorine atom and the carbonyl group of the acetyl moiety are expected to deshield nearby protons and carbons, leading to higher chemical shifts. The methoxy group, being electron-donating, would have a shielding effect on the adjacent ring protons.

Similarly, the vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. This allows for the simulation of the infrared (IR) and Raman spectra. The calculated spectrum would show characteristic vibrational modes for the C=O stretch of the acetyl group, C-Cl stretching, C-O stretching of the methoxy group, and various pyridine ring vibrations.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl (C=O) | ~1700 | - | ~195-205 |

| Acetyl (CH₃) | - | ~2.5-2.7 | ~25-30 |

| Methoxy (O-CH₃) | - | ~3.9-4.1 | ~55-60 |

| Pyridine Ring (C-H) | ~3000-3100 | ~7.0-8.5 | ~110-150 |

| Pyridine Ring (C-Cl) | ~600-800 | - | ~140-150 |

| Pyridine Ring (C-O) | ~1200-1300 | - | ~160-170 |

Note: These are estimated values based on typical ranges for similar functional groups and would be refined by specific DFT calculations.

Molecular Docking Studies (focused on interactions with conceptual molecular targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for understanding how a potential drug molecule might interact with a biological target, such as an enzyme or receptor.

For this compound, molecular docking studies can be performed against conceptual molecular targets to explore its potential as a bioactive agent. Given the prevalence of pyridine-based compounds in medicinal chemistry, kinases are a plausible class of conceptual targets. nih.govnih.gov

Docking simulations of this compound into the active site of a conceptual kinase would likely reveal key interactions. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the carbonyl oxygen of the acetyl group can also participate in hydrogen bonding. The methoxy group may form hydrophobic interactions within the binding pocket. The chlorine atom can also contribute to binding through halogen bonding or hydrophobic interactions. The binding affinity, often expressed as a docking score or binding energy, would quantify the strength of these interactions.

| Conceptual Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Conceptual) |

| Kinase A | -7.5 to -9.0 | Asp, Lys, Leu |

| Kinase B | -7.0 to -8.5 | Glu, Val, Phe |

Note: The binding affinities and interacting residues are hypothetical and would be determined from actual docking simulations against specific protein structures.

Non-Linear Optical (NLO) Properties from Quantum Chemical Calculations

Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics, including frequency conversion and optical switching. Quantum chemical calculations can predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

For this compound, the presence of both electron-donating (methoxy) and electron-withdrawing (acetyl, chloro, and the pyridine nitrogen) groups suggests that it may possess NLO properties. This "push-pull" electronic structure can lead to a significant intramolecular charge transfer upon excitation, which is a key requirement for a large hyperpolarizability.

Quantum chemical calculations, often using DFT or post-Hartree-Fock methods, can be performed to compute the components of the hyperpolarizability tensor. The magnitude of the total hyperpolarizability (β_tot) would indicate the NLO potential of the molecule. Studies on substituted pyridine N-oxides have shown that the nature and position of substituents significantly influence the NLO response. researchgate.net

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | To be calculated |

| Polarizability (α) | To be calculated |

| First Hyperpolarizability (β_tot) | To be calculated |

Note: The values in this table are placeholders and would be obtained from specific quantum chemical calculations.

Applications of 1 4 Chloro 6 Methoxypyridin 2 Yl Ethanone As a Molecular Scaffold and Building Block

Design and Synthesis of Advanced Heterocyclic Systems

The inherent reactivity of 1-(4-Chloro-6-methoxypyridin-2-YL)ethanone makes it an ideal building block for constructing more complex molecular architectures. The acetyl group, in particular, provides a key handle for cyclization and annulation reactions, facilitating the synthesis of fused and polycyclic heterocyclic compounds. Pyridine-based ring systems are extensively utilized in drug design due to their significant impact on pharmacological activity. nih.gov

Construction of Fused Pyridine (B92270) Rings, such as tetrahydronaphthyridine scaffolds

The 2-acetylpyridine (B122185) moiety within this compound is a crucial precursor for building fused pyridine ring systems, including the medicinally relevant tetrahydronaphthyridine core. The methyl group of the acetyl function is sufficiently acidic to be deprotonated, forming an enolate that can participate in various condensation reactions. One of the most powerful methods for constructing such fused rings is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as the ethanone (B97240) derivative.

In a typical synthetic strategy, the acetyl group of this compound can react with a suitable aminocarbonyl compound to initiate cyclization, leading to the formation of a new six-membered ring fused to the original pyridine. This approach allows for the modular synthesis of diverse tetrahydronaphthyridine libraries. The development of novel tetrahydronaphthyridine analogues is of significant interest, as demonstrated by their application as potent CXCR4 antagonists. nih.govresearchgate.net The substituents on the starting pyridine ring (chloro and methoxy (B1213986) groups) are carried through the synthesis, providing opportunities for further diversification and fine-tuning of the final product's properties.

| Pyridyl Ethanone Component | Reaction Partner (Example) | Resulting Fused Scaffold | Key Reaction Type |

|---|---|---|---|

| This compound | 2-Aminonicotinaldehyde | Substituted Naphthyridine | Condensation/Cyclization |

| This compound | Cyclohexane-1,2-dione | Substituted Tetrahydroquinoline | Condensation/Cyclization |

Development of Pyrido-Annulated and Polycyclic Scaffolds

Beyond simple fused systems, this compound is instrumental in developing more complex pyrido-annulated and polycyclic scaffolds. Annulation, the formation of a new ring onto an existing one, can be achieved through various synthetic strategies that exploit the multiple reactive sites on the molecule. For instance, transition-metal-catalyzed cross-coupling reactions at the chloro-position can introduce complex side chains, which can then undergo intramolecular cyclization with the acetyl group or another position on the pyridine ring.

Furthermore, cycloaddition reactions, such as [4+2] Diels-Alder reactions, can be employed where the pyridine ring or a derivative acts as the diene or dienophile, leading to the formation of intricate polycyclic systems. nih.gov The ability to construct such diverse and complex scaffolds is crucial for exploring new areas of chemical space in drug discovery. The development of these frameworks allows medicinal chemists to create molecules with well-defined three-dimensional shapes, which is often a prerequisite for high-affinity and selective interactions with biological targets.

Role in Medicinal Chemistry Lead Optimization

In medicinal chemistry, lead optimization is the iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. frontiersin.org The substituted pyridyl ethanone framework is exceptionally well-suited for this process, offering multiple points for modification to enhance targeted molecular interactions.

Scaffold Modification for Targeted Molecular Interaction (e.g., enzyme and receptor interactions)

The this compound scaffold provides a robust platform for systematic modification to optimize interactions with biological targets like enzymes and receptors. The chloro group at the 4-position is a particularly useful functional handle. It can be readily displaced via nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of diverse functional groups that can form specific hydrogen bonds, ionic interactions, or van der Waals contacts with amino acid residues in a target's binding site.

The methoxy group at the 6-position can also be modified, for example, by ether cleavage followed by re-alkylation to introduce larger or more functionalized alkoxy groups. The acetyl group itself can be reduced, oxidized, or converted into other functional groups like oximes or hydrazones to probe different regions of a binding pocket. This multipoint modification capability enables chemists to systematically map the structure-activity relationship (SAR) and fine-tune the molecule's affinity and selectivity for its intended target.

| Modification Site | Reaction Type | Potential New Substituent | Purpose for Molecular Interaction |

|---|---|---|---|

| 4-Chloro | Nucleophilic Aromatic Substitution | -NH-R (Amine) | Introduce hydrogen bond donor/acceptor |

| 4-Chloro | Suzuki Coupling | -Aryl / -Heteroaryl | Access hydrophobic pockets; introduce π-stacking interactions |

| 6-Methoxy | Ether Cleavage / Alkylation | -O-(CH₂)n-X | Improve solubility; add vector for further functionalization |

| 2-Acetyl | Condensation | Imine / Oxime | Explore different binding conformations and interactions |

Development of Chemical Probes based on the Pyridyl Ethanone Framework

Chemical probes are essential tools for studying biological systems, allowing for the visualization, identification, and functional characterization of target proteins. nih.gov The this compound framework can be adapted for the development of such probes. nih.gov Starting from a molecule based on this scaffold that shows affinity for a specific target, a chemical probe can be designed by attaching a reporter tag (e.g., a fluorophore, a biotin (B1667282) moiety for affinity purification, or a photo-crosslinking group) via a chemical linker. nih.govresearchgate.net

The synthetic handles on the scaffold are critical for this process. For instance, the chloro group can be substituted with an amino- or thiol-containing linker, providing a site for conjugation with the reporter tag without significantly disrupting the core interactions responsible for target binding. Alternatively, the acetyl group can be elaborated into a more complex side chain that terminates in a reactive group suitable for bioconjugation. The development of such probes enables pull-down experiments to identify the molecular targets of a bioactive compound and helps to elucidate its mechanism of action within a cellular context. acs.org

Influence of Substituent Patterns on Molecular Recognition and Ligand Design

The specific substituent pattern of this compound—a halogen, an electron-donating group, and a carbonyl—profoundly influences its potential for molecular recognition. Each substituent plays a distinct role in directing non-covalent interactions, which are the basis of ligand-receptor binding.

The Chloro Group: The chlorine atom at the 4-position can participate in halogen bonding, an increasingly recognized non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic partner, such as a backbone carbonyl oxygen or a carboxylate side chain in a protein.

The Methoxy Group: The oxygen atom of the 6-methoxy group is a hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donors like amide N-H groups or hydroxyl side chains (e.g., from serine or threonine) in a binding site.

The Acetyl Group: The carbonyl oxygen of the 2-acetyl group is also a strong hydrogen bond acceptor, often playing a pivotal role in anchoring the ligand within the binding pocket.

Understanding these inherent properties allows for rational ligand design. Structure-activity relationship (SAR) studies often involve systematically replacing these substituents to probe their importance. nih.gov For example, replacing the chloro group with a hydrogen, methyl, or trifluoromethyl group can reveal the contribution of halogen bonding and steric effects. Similarly, altering the methoxy group to an ethoxy or a hydroxyl group can modulate hydrogen bonding capacity and solubility. This systematic variation of substituent patterns is a cornerstone of modern drug discovery, enabling the optimization of ligands for high-affinity and selective binding. nih.gov

Utility in Materials Science and Polymer Chemistry for Novel Polymer Synthesis

The potential of this compound as a monomer or a key intermediate in polymer synthesis stems from the reactive sites within its structure. Pyridine-based polymers are a class of materials that have garnered interest for their unique electronic and thermal properties.

The acetyl group (a methyl ketone) on the pyridine ring is a particularly useful functional handle for polymerization reactions. For instance, the methyl group can undergo condensation reactions, such as the Kröhnke pyridine synthesis, to form new heterocyclic systems that can be incorporated into polymer backbones. wikipedia.org Additionally, the carbonyl group of the acetyl moiety can participate in various reactions to create linkages for polymer chains.

While no specific polymers derived directly from this compound are detailed in current literature, the general class of pyridine-containing polymers exhibits a range of interesting properties and applications.

Table 1: Potential Polymerization Strategies Involving 2-Acetylpyridine Derivatives

| Polymerization Approach | Reactive Site on this compound | Potential Polymer Characteristics |

| Condensation Polymerization | Acetyl group (methyl protons) | Thermally stable, potentially conductive |

| Polyaddition Reactions | Modification of the acetyl group to a vinyl or other reactive group | Functional polymers with tunable properties |

| Metal-catalyzed Cross-coupling | Chloro group on the pyridine ring | Conjugated polymers with optoelectronic applications |

The presence of the chloro and methoxy groups on the pyridine ring further enhances the synthetic utility of this compound. The chlorine atom can be substituted through various nucleophilic aromatic substitution reactions, allowing for the attachment of other functional groups or the creation of linkages to other monomer units. abertay.ac.ukresearchgate.netbath.ac.uk The methoxy group can also be a site for chemical modification, although it is generally less reactive than the chloro group. This multi-functionality makes this compound a promising candidate for the design and synthesis of novel functional polymers.

Exploration in Agrochemical and Industrial Applications (e.g., herbicides, fungicides)

The pyridine ring is a common structural motif in a wide range of agrochemicals, including herbicides, fungicides, and insecticides. agropages.comresearchgate.netresearchgate.netnih.gov These compounds often exhibit high efficacy and selectivity. The specific substitution pattern of this compound makes it an interesting starting material for the synthesis of new potential agrochemical candidates.

The discovery of new herbicides and fungicides often relies on the "scaffold hopping" approach, where a known active scaffold is modified to create new compounds with potentially improved properties. acs.org The substituted pyridine core of this compound can serve as such a scaffold.

Herbicidal Potential:

Numerous commercial herbicides contain a substituted pyridine ring. The synthesis of these herbicides often involves the derivatization of functionalized pyridines. For example, the chloro and acetyl groups on this compound could be modified to introduce moieties known to be active against specific biological targets in weeds, such as the enzyme protoporphyrinogen-IX-oxidase. researchgate.net While direct herbicidal activity of this specific compound is not reported, its derivatives could be synthesized and screened for such properties.

Fungicidal Potential:

Similarly, many fungicides are based on pyridine and pyrimidine (B1678525) structures. mdpi.com The development of new fungicides is crucial to combat the emergence of resistant fungal strains. Natural products often serve as inspiration for the design of new fungicidal compounds, and many of these natural products contain heterocyclic rings. nih.govnih.gov The this compound scaffold could be elaborated into more complex structures that mimic the active components of natural fungicides or that inhibit key fungal enzymes.

Table 2: Potential Agrochemical Applications Based on Structural Analogs

| Agrochemical Class | Key Structural Feature | Potential Role of this compound |

| Herbicides | Substituted Pyridine Ring | Starting material for the synthesis of new herbicidal compounds. researchgate.net |

| Fungicides | Pyridine/Pyrimidine Core | Scaffold for the development of novel fungicides. mdpi.com |

| Insecticides | Functionalized Pyridine Moiety | Building block for creating new insecticidal agents. acs.org |

Future Research Directions and Outlook in Pyridyl Ethanone Chemistry

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The synthesis of highly substituted pyridines often relies on multi-step sequences that can generate significant chemical waste and utilize harsh reagents. Future research will prioritize the development of green and sustainable synthetic methodologies. nih.gov This involves employing strategies like one-pot multicomponent reactions, utilizing environmentally benign solvents, and developing energy-efficient processes such as microwave-assisted synthesis. nih.govacs.org

One promising direction is the application of heterogeneous catalysis, particularly using metal-organic frameworks (MOFs), which offer high stability, reusability, and can facilitate reactions in confined, controlled environments. acs.org For instance, a potential sustainable route to derivatives of 1-(4-Chloro-6-methoxypyridin-2-yl)ethanone could involve an iron-catalyzed cyclization, which avoids the use of more toxic heavy metals and can be performed without additives. rsc.org

Below is a comparative table outlining a traditional synthetic approach versus a hypothetical sustainable alternative for a related structure, highlighting the principles of green chemistry.

| Feature | Traditional Synthesis (e.g., Bohlmann-Rahtz) | Proposed Sustainable Route |

| Catalyst | Strong base (e.g., piperidine) | Reusable solid acid or MOF catalyst acs.org |

| Solvent | High-boiling point organic solvents (e.g., toluene) | Benign solvents (e.g., ethanol) or solvent-free conditions nih.gov |

| Energy Input | Prolonged heating under reflux | Microwave irradiation for rapid, efficient heating nih.govacs.org |

| Atom Economy | Often involves protecting groups, leading to lower atom economy | Multicomponent reactions maximizing incorporation of reactants acs.org |

| Waste Generation | Stoichiometric byproducts, solvent waste | Catalytic process with minimal byproducts, recyclable catalyst |

By focusing on these green protocols, the environmental footprint associated with the production and derivatization of pyridyl ethanones can be significantly reduced, aligning with the broader goals of sustainable chemistry. nih.gov

Advanced Functionalization Strategies for Ultra-Complex Molecular Architectures

The this compound scaffold is primed for conversion into more complex molecules through advanced functionalization. A major focus in modern synthetic chemistry is the direct functionalization of carbon-hydrogen (C–H) bonds, which is an atom-economical approach to building molecular complexity. rsc.org For this specific molecule, the C-H bonds at the C3 and C5 positions are potential targets. Research will likely focus on achieving high regioselectivity in functionalizing one position over the other, which remains a significant challenge in pyridine (B92270) chemistry. nih.gov

Strategies to control this selectivity include the use of directing groups or specialized transition-metal catalyst systems (e.g., Pd, Rh, Ru) that can overcome the inherent electronic biases of the pyridine ring. nih.govresearchgate.net Furthermore, late-stage functionalization—the introduction of functional groups at the final stages of a synthesis—is a powerful tool for rapidly creating libraries of analogues for drug discovery or materials science. nih.govacs.orgberkeley.edu A C–H fluorination followed by nucleophilic aromatic substitution (SNAr) represents one such powerful sequence for diversifying the pyridine core. acs.org

The chloro and methoxy (B1213986) groups also offer avenues for complexification. The C4-chloro atom is a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The C6-methoxy group can be targeted for O-demethylation to reveal a pyridone, a common pharmacophore.

| Functionalization Site | Reaction Type | Potential Outcome | Research Goal |

| C3/C5-H | Transition-Metal Catalyzed C-H Activation rsc.org | Arylation, Alkenylation, Alkylation | Achieving high regioselectivity between the C3 and C5 positions. |

| C4-Cl | Palladium-Catalyzed Cross-Coupling | Introduction of aryl, alkyl, or alkynyl groups | Optimizing reaction conditions for sterically hindered substrates. |

| C2-Ethanone | Aldol (B89426) Condensation / Olefination | Elongation of the acetyl side chain | Creating complex side chains for targeted biological interactions. |

| C6-OCH₃ | Ether Cleavage | Conversion to a 2-pyridone moiety | Accessing a different class of heterocyclic compounds. |

These advanced strategies will enable chemists to use this compound as a launchpad for creating novel, ultra-complex molecular architectures with tailored properties.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The future of chemical synthesis will be heavily influenced by artificial intelligence (AI) and machine learning (ML). mit.edu These computational tools are becoming increasingly adept at predicting reaction outcomes, optimizing reaction conditions, and even proposing novel retrosynthetic pathways. researchgate.netwalisongo.ac.id For a molecule like this compound, ML models can be trained on large datasets of pyridine reactions to predict the success of a planned transformation.

One key application is in the optimization of complex reactions like palladium-catalyzed cross-couplings. semanticscholar.orgdigitellinc.com An ML model could predict the optimal combination of ligand, base, solvent, and temperature for coupling a specific boronic acid at the C4-chloro position, saving significant time and resources compared to traditional trial-and-error screening. ambujtewari.comrsc.org Deep learning models, such as sequence-to-sequence or Transformer architectures, can be used for retrosynthesis, suggesting viable precursors for the target molecule or its derivatives. nih.gov

| AI/ML Application | Specific Task for Pyridyl Ethanone (B97240) Chemistry | Potential Impact |

| Reaction Yield Prediction | Predict the yield of a Buchwald-Hartwig amination at the C4-Cl position. semanticscholar.org | Reduces failed experiments and accelerates optimization. |

| Condition Optimization | Identify the best catalyst/ligand combination for a regioselective C-H functionalization. rsc.org | Enables challenging transformations and improves efficiency. |

| Retrosynthesis Planning | Propose a novel, high-yielding synthetic route to the core scaffold. researchgate.netarxiv.org | Accelerates the discovery of new synthetic pathways. |

| Active Learning | Guide a sequence of experiments to rapidly map the reactivity of the scaffold. ambujtewari.com | Maximizes information gained from a minimal number of experiments. |

As more high-quality reaction data becomes available, the predictive power of these models will increase, making AI an indispensable partner in the design and execution of complex synthetic campaigns involving pyridyl ethanones.

Expanding the Scope of Applications in Emerging Fields of Chemical Science

While pyridyl ethanones are established precursors in medicinal chemistry, future research will unlock their potential in other emerging areas of chemical science. nih.govmdpi.com The unique electronic and coordination properties of the substituted pyridine ring make these compounds attractive candidates for applications in materials science, catalysis, and agrochemistry.

In materials science , derivatives of this compound could be used as building blocks for functional materials. For example, elaboration into bipyridine or terpyridine structures can yield ligands for creating luminescent metal complexes or liquid crystals. researchgate.netnih.gov

In catalysis , the pyridine nitrogen and the ketone oxygen can act as a bidentate chelate, making pyridyl ethanone derivatives excellent ligands for transition metal catalysts. researchgate.netacs.orgresearchgate.net These new catalyst systems could be applied to a range of organic transformations, from hydrogenation to cross-coupling reactions.

In agrochemistry , the pyridine scaffold is a well-established "active fragment" found in numerous herbicides, fungicides, and insecticides. nih.govchempanda.comresearchgate.netresearchgate.net By systematically modifying the functional groups on the this compound core, researchers can explore new regions of chemical space to discover next-generation crop protection agents with improved efficacy and environmental profiles.

| Emerging Field | Potential Application of Derivatives | Key Molecular Features |

| Materials Science | Precursors to liquid crystals or organic light-emitting diodes (OLEDs). researchgate.net | Rigid aromatic core, sites for introducing mesogenic or chromophoric groups. |

| Homogeneous Catalysis | Bidentate ligands for palladium, rhodium, or iron catalysts. researchgate.netresearchgate.net | N,O-chelation from the pyridine nitrogen and ethanone oxygen. |

| Supramolecular Chemistry | Building blocks for self-assembled helicates or coordination polymers. nih.govnorthwestern.edu | Defined coordination vectors and sites for intermolecular interactions. |

| Agrochemicals | Scaffolds for novel insecticides or fungicides. chempanda.comresearchgate.net | The proven toxophore of the substituted pyridine ring. |

The continued exploration of these diverse applications will ensure that pyridyl ethanones, and specifically this compound, remain at the forefront of chemical innovation for years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.